molecular formula C25H27NO6 B11158723 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-leucinate

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-leucinate

Cat. No.: B11158723
M. Wt: 437.5 g/mol
InChI Key: JITDSMHISOPQBW-FQEVSTJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE typically involves multi-step organic reactions. One common method includes the reaction of 4,8-dimethyl-2-oxo-2H-chromene-7-carboxylic acid with benzyl chloroformate in the presence of a base to form the benzyl ester intermediate. This intermediate is then reacted with 2-amino-4-methylpentanoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

. the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE is unique due to its specific substitution pattern and the presence of both chromene and benzyl ester moieties. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C25H27NO6/c1-15(2)12-20(26-25(29)30-14-18-8-6-5-7-9-18)24(28)31-21-11-10-19-16(3)13-22(27)32-23(19)17(21)4/h5-11,13,15,20H,12,14H2,1-4H3,(H,26,29)/t20-/m0/s1

InChI Key

JITDSMHISOPQBW-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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